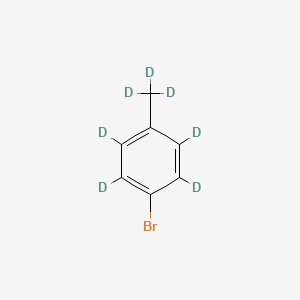

4-Bromotoluene-d7

Overview

Description

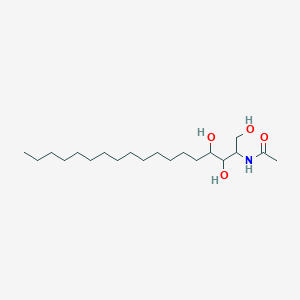

4-Bromotoluene-d7 is a compound with the empirical formula C7D7Br and a molecular weight of 178.08 . It is a derivative of toluene and is used as a solvent and starting material for organic synthesis . It is found in paints, paint thinners, glues, and other products .

Synthesis Analysis

The synthesis of this compound involves a reaction with NaY zeolite and bromine in dichloromethane at 20 degrees Celsius for 6 hours . This process is known as bromination .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [2H]c1c([2H])c(c([2H])c([2H])c1Br)C([2H])([2H])[2H] and the InChI key ZBTMRBYMKUEVEU-AAYPNNLASA-N .

Chemical Reactions Analysis

This compound undergoes a C-O coupling reaction with 2,4-dimethylphenol. This reaction is catalyzed by the CuI/K2CO3/phen system .

Physical and Chemical Properties Analysis

It has a boiling point of 184 °C and a melting point of 26-29 °C . The density of this compound is 1.446 g/mL at 25 °C .

Scientific Research Applications

Synthetic Techniques

A study by Xue (2010) presented a new synthesis technique for 4-Bromotoluene using water as a solvent, highlighting an environmentally friendly approach with nearly 100% atomic utilization, indicating its potential for cost-effective and sustainable production methods in chemical research (Xue, 2010).

Photodissociation Studies

Photodissociation of bromotoluene radical cations was explored by Kim and Shin (1997), and Shin et al. (1996), utilizing Fourier transform-ion cyclotron resonance mass spectrometry. These studies provided insights into the dissociation rates and structures of the resulting cations, contributing to a better understanding of the photodissociation mechanisms of halogenated aromatic compounds (Kim & Shin, 1997); (Shin, Han, & Kim, 1996).

Catalytic Reactions and Green Chemistry

The catalytic specificity of linear polystyrene-stabilized Pd nanoparticles was investigated by Ohtaka et al. (2018) in Ullmann coupling reactions in water, demonstrating the unique reactivity and mechanistic pathways of these nanocatalysts in facilitating aryl-aryl bond formation, which is significant for the synthesis of complex organic molecules (Ohtaka et al., 2018).

Safety and Hazards

4-Bromotoluene-d7 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-AAYPNNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Br)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

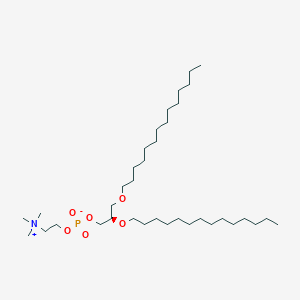

![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)

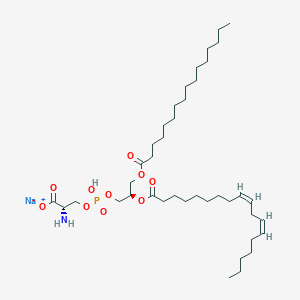

![azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3044053.png)

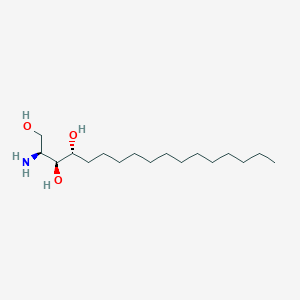

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

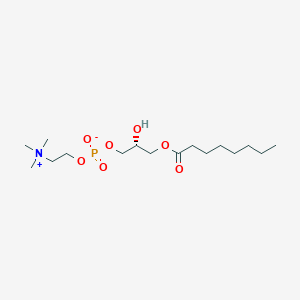

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)